molecular formula C10H18BrNO2 B1394298 Tert-butyl 3-bromopiperidine-1-carboxylate CAS No. 849928-26-3

Tert-butyl 3-bromopiperidine-1-carboxylate

Cat. No. B1394298
M. Wt: 264.16 g/mol
InChI Key: YCUDHDNCZHPAJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 . It is also known by other names such as 1-Boc-3-bromopiperidine and N-Boc-3-bromopiperidine .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromopiperidine-1-carboxylate consists of a piperidine ring substituted with a bromine atom at the 3rd position and a tert-butyl ester at the 1st position . The InChI code for this compound is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromopiperidine-1-carboxylate has a molecular weight of 264.16 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 263.05209 g/mol . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 3-bromopiperidine-1-carboxylate is a valuable intermediate in the synthesis of piperidine derivatives. For example, research by Boev et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, which involved reactions with L-selectride and Mitsunobu reaction for isomer formation (Boev et al., 2015).

Application in CDK9 Inhibitors and Ibrutinib Synthesis

This compound is also significant in pharmaceutical synthesis. Hu et al. (2019) described its use in creating CDK9 inhibitors and Ibrutinib, both of which are important in treating tumor viruses. Their study provides valuable references for synthesizing these inhibitors (Hu et al., 2019).

In Metal-Free Alkoxycarbonylation

Xie et al. (2019) utilized tert-butyl carbazate, a derivative, in the preparation of quinoxaline-3-carbonyl compounds. This process was conducted under metal- and base-free conditions, indicating its potential in eco-friendly chemical synthesis (Xie et al., 2019).

In One-Step Continuous Flow Synthesis

Herath and Cosford (2010) reported the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, highlighting the versatility of tert-butyl derivatives in streamlined chemical processes (Herath & Cosford, 2010).

As Protecting Groups in Fluorous Synthesis

Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, demonstrating their potential as protective groups in fluorous synthesis, a technique valuable in green chemistry (Pardo et al., 2001).

In the Synthesis of Small Molecule Anticancer Drugs

Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, illustrating the compound's significance in medicinal chemistry (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 3-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDHDNCZHPAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679621
Record name tert-Butyl 3-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromopiperidine-1-carboxylate

CAS RN

849928-26-3
Record name tert-Butyl 3-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Boc-3-bromopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Cao, D Bhattacharya, Q Cheng… - Journal of the American …, 2023 - ACS Publications
para-Selective C–H functionalization of pyridines holds a significant value but remains underdeveloped. Site-switchable C–H functionalization of pyridines under easily tunable …
Number of citations: 2 pubs.acs.org
GL Beutner, EM Simmons, S Ayers… - The Journal of …, 2021 - ACS Publications
… In a 10 mL Electrasyn vial in an inert atmosphere glovebox, 200 mg of 5-bromo-3-isopropyl-1H-indole 2a (0.83 mmol, 1.0 equiv), 269 mg of tert-butyl 3-bromopiperidine-1-carboxylate (…
Number of citations: 30 pubs.acs.org

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